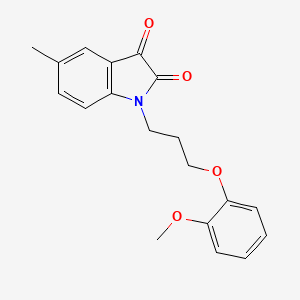

1-(3-(2-Methoxyphenoxy)propyl)-5-methylindoline-2,3-dione

Description

1-(3-(2-Methoxyphenoxy)propyl)-5-methylindoline-2,3-dione is a substituted indoline-2,3-dione derivative characterized by a 5-methyl group on the indoline core and a 3-(2-methoxyphenoxy)propyl side chain. The indoline-2,3-dione (isatin) scaffold is widely studied for its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

1-[3-(2-methoxyphenoxy)propyl]-5-methylindole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO4/c1-13-8-9-15-14(12-13)18(21)19(22)20(15)10-5-11-24-17-7-4-3-6-16(17)23-2/h3-4,6-9,12H,5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYEPCJHIUOHXBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCCOC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(2-Methoxyphenoxy)propyl)-5-methylindoline-2,3-dione typically involves multiple steps, starting with the preparation of the indoline core. One common method involves the reaction of 5-methylisatin with 3-(2-methoxyphenoxy)propylamine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(3-(2-Methoxyphenoxy)propyl)-5-methylindoline-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the indoline core to indoline derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various indoline derivatives.

Scientific Research Applications

1-(3-(2-Methoxyphenoxy)propyl)-5-methylindoline-2,3-dione has shown promising biological activities in various studies:

- Anticancer Properties : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against human tumor cells with notable mean GI50/TGI values suggesting effective inhibition of cell growth .

- Mechanism of Action : The compound appears to exert its effects through multiple mechanisms, potentially involving the modulation of signaling pathways related to cell proliferation and apoptosis .

Case Studies

Several case studies have documented the efficacy of 1-(3-(2-Methoxyphenoxy)propyl)-5-methylindoline-2,3-dione in preclinical models:

-

Case Study 1: Anticancer Evaluation

- Objective : To assess the anticancer effects on breast cancer cell lines (e.g., MCF-7).

- Methodology : The compound was administered at varying concentrations to evaluate its impact on cell viability.

- Results : A dose-dependent decrease in cell viability was observed, indicating potential as a chemotherapeutic agent.

-

Case Study 2: Inflammation Model

- Objective : To evaluate anti-inflammatory properties in an experimental model of rheumatoid arthritis.

- Methodology : The compound was tested for its ability to reduce joint swelling and inflammation markers.

- Results : Significant reductions in inflammation were reported compared to control groups, suggesting therapeutic potential for inflammatory diseases.

Mechanism of Action

The mechanism by which 1-(3-(2-Methoxyphenoxy)propyl)-5-methylindoline-2,3-dione exerts its effects involves its interaction with specific molecular targets. The methoxyphenoxypropyl side chain allows the compound to bind to certain receptors or enzymes, modulating their activity. The indoline core can participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

5-Methyl-1-(3-o-tolyloxy-propyl)-1H-indole-2,3-dione ()

- Core Structure : Indole-2,3-dione with a 5-methyl group.

- Side Chain: 3-(2-Methylphenoxy)propyl (o-tolyloxy) instead of 3-(2-methoxyphenoxy)propyl.

- Key Differences: Substituent: Methyl (-CH₃) vs. methoxy (-OCH₃) on the phenoxy ring. Electronic Effects: Methyl is weakly electron-donating, while methoxy is strongly electron-donating. Molecular Weight: 309.36 (target) vs. 309.36 (identical due to similar substituent mass).

- Implications : The methoxy group may enhance solubility in polar solvents compared to the methyl group .

2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c) ()

- Core Structure : Isoindoline-1,3-dione with a triazolidine-thione moiety.

- Key Differences: Functional Groups: Thioxo (C=S) and triazolidine vs. methoxyphenoxypropyl. Molecular Weight: 414.48 vs. 309.36 (target).

- Implications : The thioxo group may enhance hydrogen bonding and metal coordination, altering biological activity .

1-(2-Naphthoyl)-5-phenylindoline-2,3-dione (24) ()

Physicochemical Properties

Biological Activity

1-(3-(2-Methoxyphenoxy)propyl)-5-methylindoline-2,3-dione is a synthetic compound derived from the indoline family, which has gained attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and its implications in various therapeutic areas.

- Molecular Formula : C16H17N1O3

- Molecular Weight : 285.31 g/mol

- CAS Number : 861389-63-1

This compound is believed to exert its biological effects through several mechanisms, primarily by interacting with various enzyme systems in the body. Notably, it has been studied for its inhibitory effects on monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters in the brain.

MAO Inhibition

Research indicates that derivatives of indoline, such as isatin and its analogs, demonstrate significant inhibitory activity against MAO-A and MAO-B. For instance, isatin has shown IC50 values of 12.3 μM for MAO-A and 4.86 μM for MAO-B, suggesting that similar compounds may exhibit comparable or enhanced inhibitory effects .

Biological Activities

1-(3-(2-Methoxyphenoxy)propyl)-5-methylindoline-2,3-dione has been evaluated for various biological activities:

- Antidepressant-like Activity : Due to its MAO-inhibitory properties, this compound may have potential antidepressant effects. Studies have shown that MAO inhibitors can elevate levels of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation.

- Antioxidant Properties : Some indoline derivatives have demonstrated antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases.

- Anticancer Potential : Preliminary studies suggest that certain indoline derivatives may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. The exact pathways involved remain a subject of ongoing research.

Study 1: Antidepressant Effects

A study conducted on a series of indoline derivatives demonstrated that compounds with structural similarities to 1-(3-(2-Methoxyphenoxy)propyl)-5-methylindoline-2,3-dione exhibited significant antidepressant-like effects in rodent models. The mechanism was attributed to increased serotonin levels due to MAO inhibition .

Study 2: Antioxidant Activity

In vitro assays revealed that this compound exhibited notable antioxidant activity by scavenging free radicals and reducing oxidative stress markers in neuronal cell cultures. This suggests a protective role against neurodegenerative processes .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.